1-(3-nitrophenyl)-1H-imidazole

Übersicht

Beschreibung

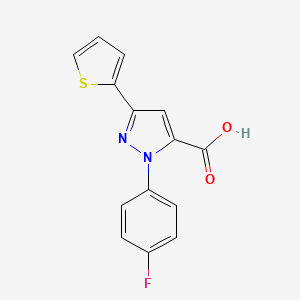

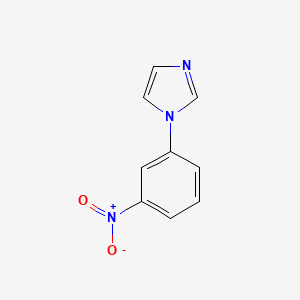

1-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group at the 3-position on the phenyl ring distinguishes this compound and can significantly influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1-methyl-4-nitro-1H-imidazole has been reported under new reaction conditions that utilize less corrosive reagents, which could potentially be adapted for the synthesis of 1-(3-nitrophenyl)-1H-imidazole . Additionally, the synthesis of related compounds, such as 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which can rearrange to form imidazo[1,2-a]pyridines, indicates the versatility of imidazole chemistry and the potential for generating a variety of substituted imidazoles .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using techniques such as X-ray crystallography, FTIR, NMR, and EIMS. For example, the crystal structure of 1-methyl-4-nitro-1H-imidazole was confirmed using X-ray crystallography, and its structure was further characterized by spectroscopic methods . These techniques could be applied to 1-(3-nitrophenyl)-1H-imidazole to determine its molecular conformation and electronic structure.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements and coupling reactions. The reactivity of the nitro group and the imidazole ring allows for the formation of diverse structures, such as pyrrolo-imidazo[1,2-a]pyridines, through sequential coupling and reductive annulation . The nitro group can also participate in the formation of nitrolic acids, which have potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups can affect the compound's crystallization, hydrogen bonding patterns, and biological activity. For instance, the nitro group in 1-methyl-4-nitro-1H-imidazole contributes to hydrogen bonding and crystallization . The antimicrobial activities of such compounds can also be assessed, providing insights into their potential applications . Additionally, the thermochromic behavior of imidazole compounds, as observed in inclusion compounds of related structures, highlights the responsiveness of these molecules to environmental changes .

Wissenschaftliche Forschungsanwendungen

Field: Crystallography

- Application Summary : The compound “1-(3-nitrophenyl)-1H-imidazole” is used in the formation of a Schiff base compound, which is achieved by the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . This compound has potential applications in various scientific fields, including biology, materials, fine chemical synthesis, and catalysis .

- Methods of Application/Experimental Procedures : The compound was synthesized following the standard Schiff base condensation procedure . Into a clean Schleck tube containing 30 mL of methanol and 4 mmol of 2-hydroxy-1-naphthaldehyde, 4 mmol of 3-nitroaniline was slowly added and the resulting solution was refluxed overnight. The mixture gradually turned into a red solution. After filtration on filter paper and washing with methanol (3 × 5 mL), the product was isolated as an air stable orange powder .

- Results/Outcomes : The formation of the Schiff base compound was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, ultraviolet–visible spectroscopy, and single-crystal X-ray diffraction . The compound belongs to the orthorhombic system, space group P212121, and has intramolecular hydrogen bonds O–H⋅⋅⋅N and N–H⋅⋅⋅O .

Field: Thermophysical Property Data

- Application Summary : The compound “1-(3-nitrophenyl)-1H-imidazole” is used in the evaluation of thermophysical property data . This compound has potential applications in various scientific fields, including chemistry, materials science, and chemical engineering .

- Methods of Application/Experimental Procedures : The compound was synthesized and its thermophysical properties were evaluated using the NIST ThermoData Engine software package . The properties evaluated include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, thermal conductivity, and enthalpy of formation .

- Results/Outcomes : The evaluation of the thermophysical property data for this compound provides valuable information for researchers and engineers in various fields. This data can be used in the design of chemical processes, the development of new materials, and the understanding of chemical reactions .

Field: Thermophysical Property Data

- Application Summary : The compound “1-(3-nitrophenyl)-1H-imidazole” is used in the evaluation of thermophysical property data . This compound has potential applications in various scientific fields, including chemistry, materials science, and chemical engineering .

- Methods of Application/Experimental Procedures : The compound was synthesized and its thermophysical properties were evaluated using the NIST ThermoData Engine software package . The properties evaluated include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, thermal conductivity, and enthalpy of formation .

- Results/Outcomes : The evaluation of the thermophysical property data for this compound provides valuable information for researchers and engineers in various fields. This data can be used in the design of chemical processes, the development of new materials, and the understanding of chemical reactions .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIYHMRBFZOEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355889 | |

| Record name | 1-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-nitrophenyl)-1H-imidazole | |

CAS RN |

23309-09-3 | |

| Record name | 1-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

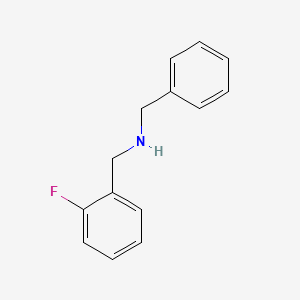

Synthesis routes and methods I

Procedure details

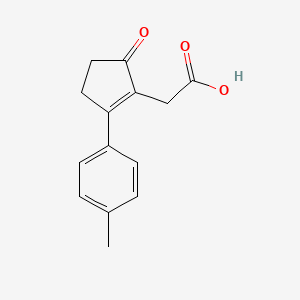

Synthesis routes and methods II

Procedure details

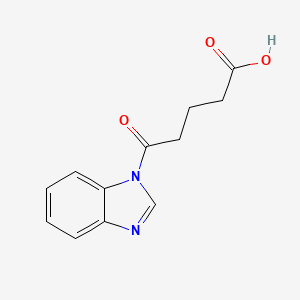

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)